molecular formula C23H18N2O4 B11004264 (2S)-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}(phenyl)ethanoic acid

(2S)-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11004264
M. Wt: 386.4 g/mol
InChI Key: ABLLRQSYEDVMFM-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(9-OXOACRIDIN-10(9H)-YL)ACETYL]AMINO}(PHENYL)ACETIC ACID is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an acridine moiety, which is known for its biological activity, linked to an acetic acid derivative through an amide bond.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-2-[[2-(9-oxoacridin-10-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C23H18N2O4/c26-20(24-21(23(28)29)15-8-2-1-3-9-15)14-25-18-12-6-4-10-16(18)22(27)17-11-5-7-13-19(17)25/h1-13,21H,14H2,(H,24,26)(H,28,29)/t21-/m0/s1

InChI Key

ABLLRQSYEDVMFM-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(9-OXOACRIDIN-10(9H)-YL)ACETYL]AMINO}(PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of the acridine core The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(9-OXOACRIDIN-10(9H)-YL)ACETYL]AMINO}(PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acridine moiety would yield acridine N-oxide, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

{[(9-OXOACRIDIN-10(9H)-YL)ACETYL]AMINO}(PHENYL)ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.

Mechanism of Action

The mechanism of action of {[(9-OXOACRIDIN-10(9H)-YL)ACETYL]AMINO}(PHENYL)ACETIC ACID is primarily related to its ability to interact with biological macromolecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, the compound may interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A simpler structure with similar DNA intercalating properties.

    Acridine Orange: A fluorescent dye used in cell biology.

    Aminacrine: An antiseptic with acridine as its core structure.

Uniqueness

What sets {[(9-OXOACRIDIN-10(9H)-YL)ACETYL]AMINO}(PHENYL)ACETIC ACID apart is the combination of the acridine moiety with an acetic acid derivative, which may enhance its biological activity and specificity. This unique structure allows for a broader range of applications and potentially greater efficacy in its intended uses.

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